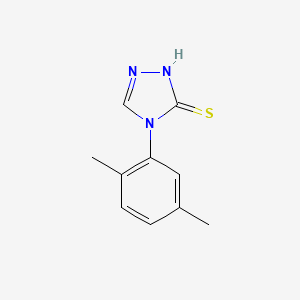

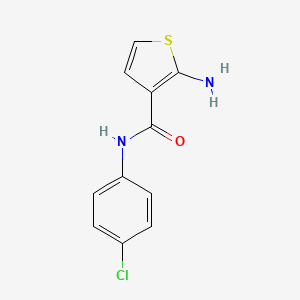

2-amino-N-(4-chlorophenyl)thiophene-3-carboxamide

Overview

Description

The compound "2-amino-N-(4-chlorophenyl)thiophene-3-carboxamide" is a thiophene derivative that has been the subject of various studies due to its potential pharmacological activities. Thiophene derivatives are known for their diverse biological activities, and modifications to their structure can lead to compounds with significant therapeutic potential.

Synthesis Analysis

The synthesis of thiophene derivatives often involves the Gewald reaction, which is a versatile method for constructing thiophene rings. For instance, the synthesis of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes was achieved using this reaction, followed by condensation with different organic reagents to yield a variety of substituted thiophene derivatives . Similarly, the synthesis of 2-amino-N-(3-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide also utilized the Gewald reaction, demonstrating the method's utility in creating diverse thiophene-based structures .

Molecular Structure Analysis

The molecular structure of thiophene derivatives has been extensively studied using techniques such as X-ray diffraction. For example, the crystal structure of 2-amino-3-(N-O-chlorophenylcarboxamido)-3,4-dimethylthiophene was determined, revealing that the compound crystallizes in the monoclinic space group P21/c and that the molecules are stabilized by intermolecular hydrogen bonds . Another study on the crystal and molecular structure of 2-amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene provided insights into the molecular geometry and the stabilizing interactions within the crystal .

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions to form new compounds with potential biological activities. For instance, Schiff bases of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes were synthesized by reacting the compound with different substituted aryl aldehydes . Additionally, N-glycosyl-thiophene-2-carboxamides were synthesized and assayed for their effects on cell growth, indicating the versatility of thiophene derivatives in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The crystallographic studies provide valuable information about the solid-state geometry and the types of interactions that contribute to the stability of the compounds. For example, the study of 2-amino-3-(N-O-chlorophenylcarboxamido)-3,4-dimethylthiophene revealed the presence of intermolecular hydrogen bonds that stabilize the crystal structure . The analysis of the crystal and molecular structure of 2-amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene highlighted the importance of intra-molecular N-H…O=C and C-H…O interactions in the stability of the crystal packing .

Scientific Research Applications

Chemical Structure and Reactivity

2-amino-N-(4-chlorophenyl)thiophene-3-carboxamide is a compound with potential applications in various fields due to its structural characteristics. The compound belongs to the thiophene family, a class of aromatic compounds with one sulfur atom as a heteroatom. The thiophene derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive effects. Some thiophene derivatives are used as drugs, such as Cefoxitin, Cephalothin, and Raltitrexed. Additionally, the electronic properties of thiophenes make them valuable in organic materials for applications in medicinal chemistry, organic synthesis, and as intermediates in agrochemicals, flavors, and dyes. The modification and improvement of synthetic methods for thiophene derivatives have been a focus of research, aiming at the development of efficient, versatile, and environmentally friendly procedures for thiophene synthesis, with potential applications in natural product synthesis and drug synthesis (Xuan, 2020).

Potential in Cancer Research

Compounds structurally similar to 2-amino-N-(4-chlorophenyl)thiophene-3-carboxamide have been explored for their antitumor activities. Imidazole derivatives, which share a similar aromatic and heterocyclic structure, have shown potential as antitumor agents. Specifically, derivatives like bis(2-chloroethyl)amino derivatives of imidazole, 4(5)-aminoimidazol-5(4)-carboxamide, and benzimidazole have been under investigation for new antitumor drugs and compounds with different biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Evaluation of Carcinogenic Potential

A study evaluated the carcinogenic potential of thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl. The synthesized thiophene analogues were assessed for potential carcinogenicity using in vitro assays. Although these compounds showed potential carcinogenicity in vitro, there was uncertainty about their capability to cause tumors in vivo. This research emphasizes the importance of assessing the carcinogenic potential of structurally new compounds, and 2-amino-N-(4-chlorophenyl)thiophene-3-carboxamide may also be subject to such evaluation to establish its safety profile (Ashby, Styles, Anderson, & Paton, 1978).

Future Directions

Thiophene derivatives have been the focus of many research studies due to their diverse biological activities . Future research may focus on exploring the potential biological activities of 2-Amino-N-(4-chlorophenyl)thiophene-3-carboxamide and developing new synthetic methods to improve its yield and purity.

properties

IUPAC Name |

2-amino-N-(4-chlorophenyl)thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2OS/c12-7-1-3-8(4-2-7)14-11(15)9-5-6-16-10(9)13/h1-6H,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKHKRDUYCRHIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(SC=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201230854 | |

| Record name | 2-Amino-N-(4-chlorophenyl)-3-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201230854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(4-chlorophenyl)thiophene-3-carboxamide | |

CAS RN |

590351-14-7 | |

| Record name | 2-Amino-N-(4-chlorophenyl)-3-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590351-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N-(4-chlorophenyl)-3-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201230854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid](/img/structure/B1335680.png)

![6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B1335695.png)

![3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335711.png)